molecular formula C14H12O3 B1683913 Resveratrol CAS No. 501-36-0

Resveratrol

Cat. No. B1683913
CAS RN: 501-36-0
M. Wt: 228.24 g/mol
InChI Key: LUKBXSAWLPMMSZ-OWOJBTEDSA-N
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Description

Resveratrol (3,5,4′-trihydroxy-trans-stilbene) is a natural polyphenol found in more than 70 plant species, especially in the skin and seeds of grapes . It is a phytoalexin that acts against pathogens, including bacteria and fungi . It has been detected in discrete amounts in red wines and various human foods . It exhibits a wide range of beneficial properties, including antioxidant, anticancer, anti-inflammatory, cardioprotective, vasorelaxant, phytoestrogenic, and neuroprotective effects .


Synthesis Analysis

The asymmetric total syntheses of several resveratrol dimers have been reported, based on a comprehensive computational simulation of their biosynthetic pathways .


Molecular Structure Analysis

Resveratrol’s basic structure consists of two phenolic rings bonded together by a double styrene bond, forming the 3,5,4′-Trihydroxystilbene (molecular weight 228.25 g/mol) . This double bond is responsible for the isometric cis- and trans-forms of resveratrol .


Chemical Reactions Analysis

The impressive chemical diversity of the resveratrol natural products is the result of the multiple regioisomeric radical coupling and Friedel–Crafts cyclization pathways available upon the oxidation of resveratrol .


Physical And Chemical Properties Analysis

Resveratrol is a white powder with a slight yellow cast . It has a molar mass of 228.247 g·mol −1 . It is soluble in DMSO and ethanol, but its solubility in water is quite low .

Scientific Research Applications

Metabolic Health and Obesity

Resveratrol has been extensively studied for its effects on metabolic health and obesity. It mimics the effects of caloric restriction, leading to improved insulin sensitivity and increased energy expenditure. Furthermore, resveratrol has been shown to lower body fat by inhibiting adipogenesis and enhancing lipid mobilization in adipose tissue, positioning it as a bioactive compound with therapeutic potential against obesity (Springer & Moco, 2019).

Cardiovascular Health

Resveratrol's cardioprotective effects are well-documented, with studies indicating its ability to improve cardiovascular health. Its antioxidant and anti-inflammatory properties, along with the ability to upregulate endothelial NO synthase, contribute to the prevention of cardiovascular diseases (CVDs). These effects may explain the "French paradox," which describes the low incidence of CVDs in French populations despite high dietary intake of saturated fats, potentially due to the consumption of resveratrol-rich red wine (Bonnefont-Rousselot, 2016).

Cancer Prevention and Therapy

Resveratrol has demonstrated potential in cancer prevention and therapy, exhibiting anti-carcinogenic, anti-inflammatory, and anti-oxidant properties. It can reverse multidrug resistance in cancer cells and sensitize them to standard chemotherapeutic agents. The development of novel resveratrol analogs with improved anti-cancer activity and pharmacokinetic profiles highlights its clinical relevance in oncology (Ko et al., 2017).

Neurodegenerative Diseases

The neuroprotective effects of resveratrol are of significant interest, particularly in the context of age-related neurodegenerative diseases. By modulating various signaling pathways, resveratrol exhibits anti-aging, anti-inflammatory, and antioxidative properties, which may contribute to its therapeutic potential in conditions such as Alzheimer's disease (Catalgol et al., 2012).

Regenerative Medicine

Resveratrol's role in regenerative medicine is emerging, with research highlighting its anti-aging, anti-inflammatory, and antioxidative properties. These regenerative capabilities suggest that resveratrol can be beneficial in treating a wide range of pathophysiological conditions, offering new avenues for alternative treatment methods (Stokes & Mishra, 2015).

Future Directions

Future research on resveratrol will likely focus on its potential health benefits, optimal dosage, long-term effects, and possible adverse effects . There is also interest in exploring new delivery methods to overcome the low bioavailability of resveratrol .

properties

IUPAC Name

5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Source PubChem
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InChI

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKBXSAWLPMMSZ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Source PubChem
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Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O
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Molecular Formula

C14H12O3
Record name resveratrol
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DSSTOX Substance ID

DTXSID4031980
Record name Resveratrol
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Molecular Weight

228.24 g/mol
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Physical Description

Solid
Record name Resveratrol
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Solubility

In water, 3 mg/100 mL, Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL
Record name RESVERATROL
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Mechanism of Action

Resveratrol suppresses NF-kappaB (NF-kappaB) activation in HSV infected cells. Reports have indicated that HSV activates NF-kappaB during productive infection and this may be an essential aspect of its replication scheme [PMID: 9705914]., ... Resveratrol appears to act as a mixed agonist/antagonist for estrogen receptors alpha and beta. It has been found to bind estrogen receptor beta and estrogen receptor alpha with comparable affinity but with 7000-fold lower affinity than estradiol. Resveratrol differs from other phytoestrogens, which bind estrogen receptor beta with higher affinity than they bind estrogen receptor alpha. Resveratrol also shows estradiol antagonistic behavior for estrogen receptor alpha with some estrogen receptors. It does not show estradiol antagonistic activity with estrogen receptor beta ..., The anti-proliferative effects of resveratrol were shown to be modulated by cell cycle regulatory proteins ... Resveratrol decreased the expression of cyclins D1 and D2, Cdk 2, 4 and 6, and proliferating cell nuclear antigen (PCNA) whereas p21WAF1/CIP1 was increased. Furthermore there was inhibited expression of anti-apoptotic proteins, such as survivin, and markers of tumor promotion, cyclooxygenase (COX)-2, and ornithine decarboxylase (ODC) were observed ..., ... In addition to its antioxidant scavenging of free radicals and modulating estrogen receptor (ER) activity ... resveratrol can interfere with an ERalpha-associated PI3K pathway, following a process that could be independent of the nuclear functions of the ERalpha ... and acts as an agonist for the cAMP/kinase-A system ... It also promotes the accumulation of growth inhibitory/pro-apoptotic ceramide ... and induction of quinone reductase (QR, a phase II detoxification enzyme) ... and induces caspase-independent apoptosis through Bcl-2 downregulation ... It has been shown to suppress Src tyrosine kinase activity ... nitric oxide generation, and the NFkappaB pathway ...
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Product Name

Resveratrol

Color/Form

Off-white powder from methanol

CAS RN

501-36-0
Record name Resveratrol
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Record name 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl]
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Melting Point

253-255 °C, MP: 261 °C (decomposes), 254 °C
Record name Resveratrol
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Record name Resveratrol
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Synthesis routes and methods I

Procedure details

Cultures of African green monkey kidney cells (Vero) cells, obtained from the American Type Culture Collection, Rockville, Md., were grown to confluence in Medium 199 supplemented with 5% fetal bovine serum, 0.075% NaHCO3, and 50 μg/ml gentamycin sulfate in 25 cm2 tissue culture flasks. Cells were infected with pseudorabies virus at a multiplicity of infection (moi) of one and incubated at room temperature for one hour to allow for virus attachment to and penetration of the cell. Under these conditions, approximately half of the cells are infected with virus. Thereafter, the cultures were rinsed three time with media and incubated in medium containing resveratrol at a final concentration of 50 μg/ml. Stock solutions of the resveratrol, obtained from Sigma Chemical Co, St. Louis, Mo. were prepared in 100% ethanol and diluted to the final concentration in tissue culture media. The maximum concentration of alcohol in the medium was 0.5%. Controls were treated identically, but were incubated without resveratrol.
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Synthesis routes and methods II

Procedure details

Processes for the preparation of resveratrol have been disclosed, inter alia, in WO 01/60774 and Tetrahedron Letters 43 (2002) 597-598. The latter reference describes a process wherein resveratrol is prepared by a multistep reaction sequence starting with 3,5-dihydroxybenzaldehyde and involving a Heck reaction of 3,5-dihydroxystyrene with 4-acetoxy-iodobenzene in a yield of 70%. The process of the present invention utilizes a more readily available starting material and proceeds in less steps and superior yield, thus providing a technically more attractive approach to resveratrol and piceatannol and derivatives, such as esters, thereof.
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Synthesis routes and methods III

Procedure details

50 mg (0.14 mmol) of (E)-3,4′,5-triacetoxystilbene was dissolved in 3 ml methanol and degassed with argon. 8 mg (0.14 mmol) of potassium hydroxide in 0.5 ml methanol were added dropwise under a slight argon stream and the mixture was heated for 30 minutes to 65° C. The obtained solution was neutralized with 1 N hydrochloric acid, poured into 10 ml of ethyl acetate and extracted 3× against 5 ml of brine. The organic phase was dried over MgSO4 and the solvent removed in vacuo giving 30 mg of resveratrol (0.13 mmol, 92%).
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92%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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